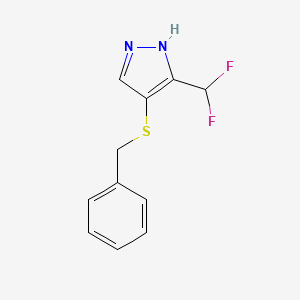

4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-benzylsulfanyl-5-(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2S/c12-11(13)10-9(6-14-15-10)16-7-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVFLPIHERYKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(NN=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a benzylsulfanyl group and a difluoromethyl group. This unique configuration may contribute to its biological activities by influencing its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazole derivatives have been tested for their antimicrobial efficacy against various pathogens. For example, compounds with structural similarities to this compound were screened against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations .

3. Anticancer Potential

Recent investigations into the anticancer properties of pyrazoles have highlighted their ability to inhibit cancer cell proliferation. Compounds related to this compound have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, one study reported that certain pyrazole derivatives exhibited IC50 values in the micromolar range against HepG2 liver cancer cells .

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, compounds similar to this compound were tested in a carrageenan-induced paw edema model in rats. The results indicated that these compounds significantly reduced edema compared to control groups, suggesting their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Screening

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against multiple strains of bacteria and fungi. The results showed that compounds with the benzylsulfanyl group exhibited enhanced activity against Bacillus subtilis and Aspergillus niger, indicating the importance of this functional group in enhancing antimicrobial properties .

Research Findings Summary

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest in various cancer cell lines, including A549 (lung cancer) and HL60 (leukemia) cells .

- Case Studies : In vitro studies reported that this compound exhibited IC50 values indicating potent activity against several tumor cell lines, suggesting its potential as a lead compound for further development .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenases (COX), which are crucial enzymes in the inflammatory pathway:

- Inhibition Studies : Compounds similar to this compound have shown selective inhibition of COX-2 over COX-1, which is desirable for reducing inflammation without causing gastrointestinal side effects associated with non-selective NSAIDs .

- Clinical Relevance : The selectivity for COX-2 suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may retain or enhance biological activity.

- Toxicity Profiles : While lower doses exhibit beneficial effects, higher concentrations can lead to cytotoxicity. Studies indicate that careful dosage management is essential for maximizing therapeutic benefits while minimizing adverse effects .

Research Developments

Recent advancements in synthetic methodologies have facilitated the development of more efficient routes for producing pyrazole derivatives. Techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have improved yields and reduced reaction times .

Preparation Methods

Acidification and Cyclization Method (WO2014120397A1)

- Step 1: Sodium enolate of alkyl difluoroacetoacetate is acidified by in situ generated carbonic acid (from CO₂ and water) at a pressure of 0.1–2 kg/cm² for 1–3 hours, adjusting pH to 5–7.

- Step 2: The purified alkyl difluoroacetoacetate is reacted with trialkyl orthoformate in acetyl anhydride at 100–105 °C for 6 hours to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.

- Step 3: Ring closure to the pyrazole is conducted in a two-phase system with a weak base (e.g., potassium carbonate) and methylhydrazine in aqueous solution at low temperature (-10 to 0 °C). The organic phase (toluene or xylene) containing the oxobutyrate is added dropwise to the aqueous phase.

- Step 4: Product isolation by crystallization from toluene/petroleum ether yields the pyrazole with high purity (up to 99.9%) and good yield (~83.8%).

This method provides a robust approach to prepare 3-difluoromethyl-1-methyl-1H-pyrazole derivatives, which can be adapted for benzylsulfanyl substitution.

Substitution/Hydrolysis and Condensation/Cyclization (CN111362874B)

- Step 1: An alpha, beta-unsaturated ester is reacted with 2,2-difluoroacetyl halide in the presence of an acid-binding agent at low temperature, followed by alkali hydrolysis to yield an alpha-difluoroacetyl intermediate.

- Step 2: The intermediate undergoes low-temperature condensation with methylhydrazine aqueous solution in the presence of a catalyst (sodium or potassium iodide), followed by reduced pressure and heating for cyclization.

- Step 3: Acidification and recrystallization from an alcohol-water mixture (e.g., 40% ethanol) afford the pyrazole acid with high purity (HPLC 99.6%) and yield (~75.8%).

This method emphasizes catalyst use and controlled recrystallization to enhance purity and yield.

Introduction of the Benzylsulfanyl Group

While the above methods focus on the difluoromethyl pyrazole core, the benzylsulfanyl substituent is typically introduced via nucleophilic substitution of a suitable leaving group on the pyrazole ring or via thiolation reactions.

- A common approach involves reacting the pyrazole intermediate bearing a halogen or a suitable leaving group at the 4-position with benzylthiol or benzylsulfanyl nucleophiles under basic conditions.

- The reaction is usually performed in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures to facilitate substitution.

- Purification is achieved by crystallization or chromatography to remove regioisomers and side products.

Although specific detailed protocols for this compound are less documented in the public domain, analogous methods from related pyrazole derivatives suggest this pathway.

Comparative Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Acidification of enolate | CO₂ + H₂O, pressure 0.1–2 kg/cm² | Ambient to 25 °C | 1–3 hours | - | - | pH adjusted to 5–7 |

| Coupling with orthoformate | Trialkyl orthoformate, acetyl anhydride | 100–105 °C | 6 hours | - | - | Dropwise addition, removal of excess reagents |

| Ring closure (pyrazole formation) | Methylhydrazine, potassium carbonate, toluene/water biphasic | -10 to 0 °C | 1–3 hours | ~83.8 | 99.9 | Two-phase system, slow addition |

| Substitution/hydrolysis | 2,2-Difluoroacetyl halide, acid-binding agent, alkali | Low temperature (~0–5 °C) | Variable | - | - | Formation of alpha-difluoroacetyl intermediate |

| Condensation/cyclization | Methylhydrazine, sodium/potassium iodide catalyst | Low temperature, then heating | - | ~75.8 | 99.6 | Recrystallization in alcohol-water mixture |

| Benzylsulfanyl introduction | Benzylthiol or equivalent, base, polar aprotic solvent | Moderate (RT to 60 °C) | Several hours | Variable | High | Nucleophilic substitution on pyrazole ring |

Research Findings and Notes

- The use of carbon dioxide as a mild acidifying agent in the enolate acidification step is environmentally friendly and allows fine pH control, improving product purity.

- The two-phase system for ring closure enhances selectivity and yield by minimizing side reactions and facilitating product isolation.

- Catalysts such as sodium iodide or potassium iodide improve cyclization efficiency and product crystallinity.

- Recrystallization solvent composition critically affects purity; mixtures of alcohols (methanol, ethanol, isopropanol) with water in 35–65% ratios are optimal.

- The benzylsulfanyl group introduction step requires careful control to avoid regioisomer formation and maintain high purity.

- Analytical techniques such as GC, HPLC, and NMR are essential for monitoring reaction progress and verifying product identity and purity.

Q & A

Q. What are the common synthetic routes for 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves stepwise functionalization of the pyrazole core. For example, intermediates like 4-aminopyrazoles can be synthesized via condensation of substituted anilines with nitriles under methanol reflux . The benzylsulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions, while the difluoromethyl group is added using fluorinating agents like DAST (diethylaminosulfur trifluoride). Optimization includes controlling reaction temperature (e.g., 60–80°C for fluorination) and using catalysts like K₂CO₃ to enhance thiol coupling efficiency. Purity is ensured via column chromatography (silica gel, hexane/EtOAc) and validated by NMR (δ 7.2–7.4 ppm for benzyl protons) .

Q. How can researchers safely handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group. Use fume hoods and PPE (nitrile gloves, lab coats) during handling. Avoid contact with strong oxidizers (e.g., H₂O₂) to prevent sulfanyl-to-sulfonyl conversion. Stability testing via HPLC (C18 column, acetonitrile/water gradient) is recommended every 6 months .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?

- Methodological Answer :

- ¹H NMR : Aromatic protons (δ 7.1–7.5 ppm, multiplet for benzyl group), pyrazole C-H (δ 6.8–7.0 ppm).

- ¹⁹F NMR : Difluoromethyl CF₂ group (δ –110 to –120 ppm, doublet).

- IR : S–C stretch (~680 cm⁻¹), C–F stretches (1100–1250 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 267.08 for C₁₁H₁₀F₂N₂S) .

Advanced Research Questions

Q. How does the substitution pattern (benzylsulfanyl, difluoromethyl) influence the compound’s bioactivity and enzyme inhibition?

- Methodological Answer :

- Benzylsulfanyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability. The sulfanyl group can act as a hydrogen-bond donor or participate in π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .

- Difluoromethyl : The electron-withdrawing effect stabilizes the pyrazole ring and modulates pKa of adjacent groups, enhancing binding to targets like alkaline phosphatases. Fluorine’s hydrophobic nature also improves bioavailability .

- Experimental Validation : Use molecular docking (AutoDock Vina) and MD simulations to compare binding affinities of analogs (e.g., replacing CF₂H with CH₃ or Cl).

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., 10% FBS in DMEM, 48h incubation).

- Metabolic Stability : Test liver microsome stability (e.g., rat S9 fractions) to identify rapid degradation as a confounding factor.

- Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with 95% confidence intervals .

Q. How can structural modifications (e.g., replacing benzylsulfanyl with sulfonyl) alter the compound’s mechanism of action?

- Methodological Answer :

- Sulfonyl Analogs : Synthesize via oxidation of sulfanyl with mCPBA (meta-chloroperbenzoic acid). Sulfonyl groups increase polarity (clogP drops by ~1.0) and may shift target selectivity (e.g., from COX-2 to 5-lipoxygenase).

- Biological Testing : Compare inhibition kinetics (Km, Vmax) using enzyme assays (e.g., fluorogenic substrates for COX-2).

- SAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.